molecular formula C27H24BrFN2O2 B2927381 (Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1-(4-(pentyloxy)phenyl)-1H-imidazol-5(4H)-one CAS No. 312604-08-3

(Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1-(4-(pentyloxy)phenyl)-1H-imidazol-5(4H)-one

Cat. No.: B2927381
CAS No.: 312604-08-3
M. Wt: 507.403
InChI Key: ZRAWZVZPHHIBGF-BWAHOGKJSA-N
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Description

(Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1-(4-(pentyloxy)phenyl)-1H-imidazol-5(4H)-one is a useful research compound. Its molecular formula is C27H24BrFN2O2 and its molecular weight is 507.403. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • Synthesis and Anticonvulsant Activity of Imidazolone Derivatives : This study focuses on the synthesis of novel imidazolone derivatives, including compounds similar to the one , and their evaluation for anticonvulsant activity. Most compounds showed significant protection against seizures, with some exhibiting higher potency than the standard phenytoin, indicating their potential as anticonvulsant agents (Khalifa, Baset, & El-Eraky, 2012).

Photodynamic Therapy for Cancer

  • Zinc Phthalocyanine Derivatives for Photodynamic Therapy : This research synthesized new zinc phthalocyanine compounds, including those with structures related to the compound of interest. These compounds exhibit high singlet oxygen quantum yield, making them promising as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic Properties

  • Synthesis, Crystal Structure, and Spectroscopic Properties : This study explores the crystal structure and spectroscopic properties of a compound closely related to the one , focusing on its potential in material science due to its intramolecular and intermolecular interactions (Hu & Chen, 2015).

Anti-HCV Activity

  • Imidazole Riboside Derivatives for Anti-HCV Activity : This research examines various imidazole derivatives, including some structurally related to the compound , for their potential anti-HCV activity. While some compounds displayed weak activity, the study highlights the importance of structural modifications in enhancing antiviral properties (Zhang et al., 2007).

Lewis Acid Catalysis

  • Lewis Acid Catalyzed Vinylogous Condensation : Investigating the role of Lewis acids in the synthesis of imidazolin-5-one derivatives, this study provides insights into the mechanisms of carbon-carbon bond formation, relevant to the synthesis of complex organic compounds (Bhattacharjya, Agasti, & Ramanathan, 2006).

Photophysical Behavior

  • Characterization of Photophysical Behavior of DFHBI Derivatives : This research characterizes the photophysical behavior of DFHBI and its derivatives, which are fluorogenic molecules used for imaging RNA. The study provides insights into the fluorescence properties of these molecules, influenced by factors like solvent interactions and pH (Santra et al., 2019).

Properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-(2-fluorophenyl)-3-(4-pentoxyphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrFN2O2/c1-2-3-6-17-33-22-15-13-21(14-16-22)31-26(23-7-4-5-8-24(23)29)30-25(27(31)32)18-19-9-11-20(28)12-10-19/h4-5,7-16,18H,2-3,6,17H2,1H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAWZVZPHHIBGF-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)N2C(=N/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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